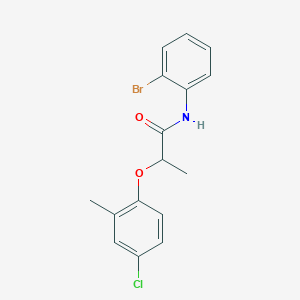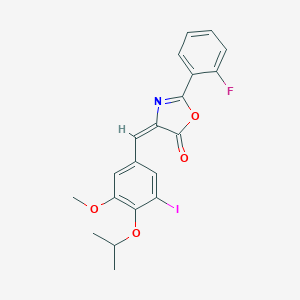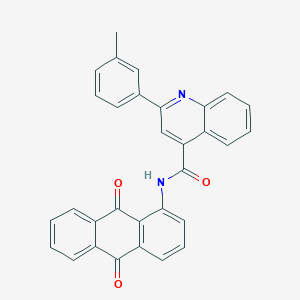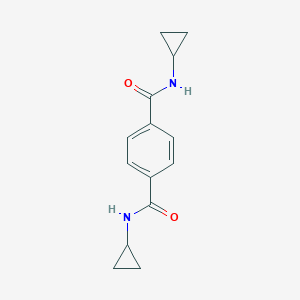METHANONE](/img/structure/B443599.png)
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl, is brominated using bromine or a brominating agent to introduce the bromo group at the 3-position.
Piperazine Coupling: The brominated intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Nitrobenzoylation: Finally, the piperazine derivative is acylated with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated reactors.
化学反応の分析
Types of Reactions
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-Bromo-4-methoxybenzoic acid.
Reduction: 1-(3-Bromo-4-methoxybenzyl)-4-(4-aminobenzoyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
1-(3-Bromo-4-methoxybenzyl)-4-(4-aminobenzoyl)piperazine: Similar structure but with an amino group instead of a nitro group.
1-(3-Bromo-4-methoxybenzyl)-4-(4-chlorobenzoyl)piperazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE is unique due to the presence of both a bromo and a nitro group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C19H20BrN3O4 |
|---|---|
分子量 |
434.3g/mol |
IUPAC名 |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H20BrN3O4/c1-27-18-7-2-14(12-17(18)20)13-21-8-10-22(11-9-21)19(24)15-3-5-16(6-4-15)23(25)26/h2-7,12H,8-11,13H2,1H3 |
InChIキー |
GUPMKIOWUHBUFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B443517.png)

![2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B443519.png)


![Ethyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B443525.png)
![Methyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B443526.png)
![N-cyclohexyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B443530.png)
![1-{4-[(2-Chlorophenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B443531.png)
![Methyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443532.png)
![Methyl 4-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B443534.png)
![5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B443536.png)


